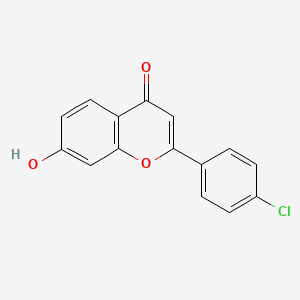

2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

説明

Historical Perspective and Significance of Flavonoid and Chromen-4-one Derivatives in Medicinal Chemistry

The study of flavonoids dates back to 1664, when Robert Boyle first documented the color changes of plant extracts in response to acids and bases. blogspot.com However, the medicinal significance of these compounds came into focus much later. In 1936, Nobel laureate Dr. Albert Szent-Györgyi discovered that a flavonoid mixture, which he initially named "Vitamin P," was crucial for maintaining the integrity of capillary blood vessels. blogspot.com This discovery sparked intensive research, leading to the isolation and characterization of over 5,000 different flavonoids from natural sources like fruits, vegetables, and herbs. blogspot.comrjlbpcs.com

Over the decades, research has revealed that flavonoids and their chromen-4-one derivatives possess a remarkable spectrum of biological activities. nih.gov These include antioxidant, anti-inflammatory, antiviral, antibacterial, and anticarcinogenic properties. nih.govblogspot.comrjlbpcs.com This wide range of effects is attributed to their ability to interact with various cellular enzyme functions. nih.gov The foundational C6-C3-C6 carbon skeleton of flavonoids provides a versatile scaffold that can be modified, either by nature or in the laboratory, to generate derivatives with fine-tuned biological activities. nih.govwikipedia.org This inherent versatility and proven biological relevance have cemented the chromen-4-one skeleton as a cornerstone in the design and development of novel therapeutic agents. researchgate.netnih.gov

Rationale for Investigating 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one as a Research Candidate

The scientific rationale for synthesizing and studying this compound stems from established principles of medicinal chemistry. The investigation is driven by the potential to create a novel compound with enhanced or specific biological activity by strategically modifying the well-established chromen-4-one scaffold.

The key structural features of this compound are the 7-hydroxy and the 4-chlorophenyl substituents, each chosen for a specific purpose:

The 7-hydroxy group: The presence and position of hydroxyl groups on the flavonoid skeleton are known to be critical for many of its biological functions, particularly its antioxidant activity. The 7-hydroxy substitution is a common feature in many biologically active natural flavonoids, such as the flavanone (B1672756) Naringenin. researchgate.netblogspot.com

The 4-chlorophenyl group: The introduction of a halogen, such as chlorine, onto a phenyl ring is a common strategy in drug design. Halogenation can significantly alter a molecule's properties, including its lipophilicity (ability to dissolve in fats), which can affect how it is absorbed and distributed in biological systems. It can also influence the molecule's binding affinity to target proteins. Research into other chromen-4-one derivatives has shown that adding halogen atoms can modulate their potency and efficacy as therapeutic agents. acs.org

Therefore, the rationale for investigating this specific compound is to explore the synergistic or unique effects that arise from combining the 7-hydroxy group with a chlorine-substituted phenyl ring at the 2-position of the chromen-4-one core. The hypothesis is that this specific combination of features could yield a compound with a distinct and potentially valuable pharmacological profile compared to naturally occurring flavonoids or other synthetic derivatives.

Overview of Current Research Trajectories and Gaps for this compound

Current research on the broader class of chromen-4-one derivatives is vibrant and multifaceted. The main trajectory involves the synthesis of extensive libraries of new analogues followed by screening for various biological activities. gu.se These efforts have identified chromone (B188151) derivatives as potent and selective inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases, and as modulators of receptors like GPR55. acs.orgacs.orgnih.gov

However, in the specific case of this compound, there is a significant research gap. While the compound is known and has been synthesized, it remains largely understudied. smolecule.com A critical gap exists in the comprehensive evaluation of its biological activities. Unlike many of its structural relatives, there is a lack of published data on its effects against a wide panel of cell lines, enzymes, or receptors. Furthermore, its specific mechanism of action remains unclear and requires elucidation. smolecule.com While the crystal structures of closely related compounds have been reported, providing insight into their three-dimensional shapes, detailed biological and mechanistic studies on this compound are conspicuously absent from the scientific literature. nih.govgeorgiasouthern.edu This indicates that while the foundational research into chromen-4-ones is advanced, this particular derivative represents an unexplored frontier with potential for new discoveries.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22609-52-5 |

| Molecular Formula | C15H9ClO3 |

| Molecular Weight | 272.68 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-7-hydroxychromen-4-one |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)Cl |

Data sourced from smolecule.com

Table 2: Comparative Overview of Selected Chromen-4-one Derivatives in Research

| Compound | Key Substituents | Reported Research Focus / Biological Target | Status of Biological Data |

|---|

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHGICWRYGZKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420687 | |

| Record name | 2-(4-chlorophenyl)-7-hydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22609-52-5 | |

| Record name | 2-(4-chlorophenyl)-7-hydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 4 Chlorophenyl 7 Hydroxy 4h Chromen 4 One and Its Analogs

Established Synthetic Pathways to the Chromen-4-one Core Structure

The construction of the chromen-4-one skeleton can be achieved through various classical and modern synthetic methodologies. These pathways often begin with phenolic precursors and employ cyclization strategies to form the heterocyclic pyranone ring.

Houben-Hoesch Reaction Applications for Chromenone Core Construction

The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones, which are crucial intermediates in the pathway to chromen-4-ones. youtube.com This reaction involves the acylation of electron-rich aromatic compounds, such as polyhydroxyphenols, using a nitrile in the presence of an acid catalyst, typically hydrogen chloride (HCl) and a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). nih.govchemguide.co.uk

The mechanism proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired acylphenol. youtube.comnih.gov For the synthesis of a 7-hydroxy-chromen-4-one derivative, a precursor like resorcinol (B1680541) (1,3-dihydroxybenzene) could be acylated via an intramolecular Houben-Hoesch reaction of a suitably substituted nitrile to generate a 2,4-dihydroxyacetophenone derivative. nih.gov This intermediate can then undergo further reactions, such as condensation with a benzaldehyde (B42025) derivative and subsequent cyclization, to form the final chromenone structure. The reaction is particularly effective for polyhydroxy- or polyalkoxyphenols. chemguide.co.uk

Friedel-Crafts Acylation Strategies in Chromenone Synthesis

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. acs.org This strategy is widely employed in chromenone synthesis. A one-pot Friedel-Crafts acylation followed by cyclization offers a direct route to the chromenone core from phenols and β-chlorovinyl ketones. researchgate.net

Another powerful approach is the domino Friedel-Crafts acylation/Allan-Robinson reaction. libretexts.org This sequence, promoted by a Lewis acid, allows for the construction of chromen-4-one frameworks directly from phenols through a cascade of C-acylation, O-acylation, and aldol (B89426) condensation, forming multiple carbon-carbon and carbon-oxygen bonds in a single operation. libretexts.org The choice of Lewis acid and reaction conditions is critical for controlling the regioselectivity of the initial acylation step, especially in complex phenolic substrates. libretexts.orgresearchgate.net The formed ketone product from the acylation typically forms a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst. acs.org

Multi-Component Reaction Approaches for Chromene Derivatives

Multi-component reactions (MCRs) have emerged as highly efficient tools for synthesizing complex molecular architectures like chromenes in a single step from three or more starting materials. mdpi.commdpi.com These reactions offer significant advantages in terms of operational simplicity, time-saving, and reduced waste generation. mdpi.commdpi.com

A common MCR for 4H-chromene derivatives involves the one-pot reaction of a phenol (B47542) (or naphthol), an aldehyde, and a malononitrile (B47326) in the presence of a catalyst. mdpi.com This approach generates highly functionalized 2-amino-4H-chromene derivatives. Various catalysts, including ionic liquids and DABCO (1,4-diazabicyclo[2.2.2]octane), have been shown to be effective. mdpi.comnih.gov The unification of two different four-component reactions in water has also been reported to construct complex 4H-chromene scaffolds adorned with other heterocyclic motifs in a single step, forming up to ten covalent bonds. medchemexpress.com

| Components | Catalyst | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α/β-Naphthol, Aromatic Aldehydes, Malononitrile | 1-allyl-3-methyl-imidazolium halides (Ionic Liquid) | Solvent-free | 2-amino-3-cyano-4-aryl-4H-benzo[h/f]chromenes | mdpi.com |

| Substituted Benzaldehyde, Dimedone, Malononitrile | DABCO | Dioxane | Functionalized 4H-pyrans/chromenes | nih.gov |

| 4-Hydroxycoumarin, Isothiocyanates, Isocyanides | Magnetic Fe₃O₄ Nanoparticles | Water | Functionalized 4H-chromene derivatives | nih.gov |

Palladium-Catalyzed Acylation and Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed reactions for the construction of complex molecules, including chromenones. These methods offer high efficiency and functional group tolerance. A direct carbonylative annulation of simple phenols and terminal alkynes using a palladium catalyst provides an elegant route to chromenones. acs.org Similarly, a palladium-catalyzed carbonylative synthesis from readily available salicylic (B10762653) aldehydes and benzyl (B1604629) chlorides has been developed to produce various chromenone derivatives in good to excellent yields. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also invaluable for functionalizing the chromenone scaffold. For instance, 7-triflate-4-chromenones can be coupled with a variety of aryl and alkyl boronic acids to introduce diverse substituents at the C-7 position, demonstrating the robustness of this method for creating molecular diversity.

| Reactants | Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Phenols, Terminal Alkynes, CO | Palladium Catalyst, BF₃·Et₂O | Oxidative Carbonylation/Annulation | Direct synthesis from non-preactivated phenols | acs.org |

| Salicylic Aldehydes, Benzyl Chlorides, CO | Palladium Catalyst, DPPP | Carbonylative Synthesis | Straightforward procedure from available starting materials | nih.gov |

| 7-Triflic-4-chromenones, Boronic Acids | Pd(dppf)Cl₂ | Suzuki Cross-Coupling | Functionalization at C-7 with high yields |

Targeted Functionalization and Derivatization of 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

The hydroxyl group at the C-7 position is a key functional handle for derivatization, allowing for the modulation of the compound's physicochemical and biological properties. Common transformations include etherification and glycosylation.

Hydroxyl Group Transformations at C-7 (e.g., Oxidation, Etherification, Glycosylation)

Oxidation : The oxidation of the phenolic hydroxyl group at C-7 is not a typical synthetic transformation, as it would disrupt the aromaticity of the A-ring. However, electrochemical studies of 7-hydroxyflavone (B191518) reveal that this group is generally the most acidic hydroxyl group in flavonoids. Its oxidation mechanism is proposed to be a sequential proton loss electron transfer (SPLET). Enzymatic oxidation by human cytochrome P450 enzymes can hydroxylate flavone (B191248) rings at various positions, but direct oxidation of the 7-OH group to a ketone is not a primary metabolic route. medchemexpress.com

Etherification : The C-7 hydroxyl group can be readily converted into an ether. This is a common strategy to append other chemical moieties to the chromenone scaffold. For example, derivatives have been synthesized by introducing a piperazine-containing ethoxy side chain at the C-7 position, creating compounds like 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one. This modification can significantly alter the molecule's properties.

Glycosylation : Glycosylation, the attachment of sugar moieties, is a crucial modification in natural flavonoids and a valuable derivatization strategy. The synthesis of 7-O-glycosides can be challenging due to the low nucleophilicity of the 7-hydroxyl group, which is para to the electron-withdrawing carbonyl group. mdpi.com Despite this, efficient methods have been developed. For instance, the glycosylation of a protected flavone's 7-OH group with a glucopyranosyl ortho-alkynylbenzoate donor, catalyzed by a gold-based system (Ph₃PAuNTf₂), has been achieved in excellent yields. mdpi.com Subsequent deprotection steps then afford the final 7-O-glycoside. This modification often improves the water solubility and bioavailability of the parent compound.

Modifications of the 4-chlorophenyl Group at C-2 (e.g., Nucleophilic Substitution)

The 4-chlorophenyl substituent at the C-2 position of the chromen-4-one core presents a target for chemical modification, although direct nucleophilic aromatic substitution of the chlorine atom is challenging under standard conditions. Such reactions typically require harsh conditions or activation by strong electron-withdrawing groups, which are absent in this configuration.

However, modern cross-coupling reactions offer a more viable path for modifying this aryl halide. Palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling could replace the chlorine atom with various aryl or alkyl groups, significantly diversifying the structure at the C-2 position. Similarly, Buchwald-Hartwig amination would allow for the introduction of a wide range of amine functionalities. These modifications can profoundly alter the electronic and steric properties of the molecule.

In a related context, the synthesis of chromen-4-one derivatives linked to other heterocyclic systems demonstrates the feasibility of elaborate modifications at the C-2 phenyl ring. For example, derivatives where the phenyl group is further substituted with a 1,3,4-oxadiazole (B1194373) ring have been successfully synthesized. nih.gov This involves multi-step synthesis starting from a precursor other than this compound but illustrates that complex appendages can be attached to the C-2 phenyl ring. nih.gov

Reduction of the Chromen-4-one Core

The chromen-4-one (or chromone) core contains two primary sites susceptible to reduction: the carbonyl group (C=O) at the 4-position and the double bond between C-2 and C-3. The selective reduction of these functionalities leads to different classes of compounds, namely chroman-4-ones, chroman-4-ols, and chromans. researchgate.net

Various methods have been employed to achieve these transformations: researchgate.net

Catalytic Hydrogenation: This is a common method for reducing the C2-C3 double bond to yield the corresponding chroman-4-one. Catalysts such as palladium on carbon (Pd/C), platinum, and Raney-nickel are frequently used. researchgate.net

Complex Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the reduction of the carbonyl group. In many cases, NaBH₄ selectively reduces the carbonyl to a hydroxyl group, yielding a chroman-4-ol, without affecting the C2-C3 double bond. acs.org However, the selectivity can be influenced by the specific substrate and reaction conditions. researchgate.net Other complex hydrides like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) have also been utilized for the reduction of chromones. researchgate.net

The choice of reducing agent and reaction conditions determines the final product, as summarized in the table below.

| Reagent/Method | Target Functionality | Primary Product |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | C2=C3 Double Bond | 2-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-4H-chromen-4-one (a chroman-4-one) |

| Sodium Borohydride (NaBH₄) | C4=O Carbonyl | 2-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-4H-chromen-4-ol (a chroman-4-ol) |

| Lithium Aluminum Hydride (LiAlH₄) | C4=O and C2=C3 | Further reduction products, potentially leading to the fully reduced chroman scaffold. |

Regioselective Substitution Approaches

Regioselective substitution on the benzopyran ring system of this compound is primarily governed by the directing effects of the existing substituents. The 7-hydroxy group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The ether oxygen at position 1 is also an activating, ortho-, para-director.

Considering these electronic effects, incoming electrophiles are directed to the positions ortho and para to the 7-hydroxy group, which are C-6 and C-8.

Position C-8: This position is ortho to the hydroxyl group and is highly activated.

Position C-6: This position is also ortho to the hydroxyl group and is activated.

Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts alkylation and acylation are expected to occur preferentially at the C-6 and C-8 positions. For instance, bromination of 7-hydroxy-4-methyl-2H-chromen-2-one (a related coumarin) with bromine in glacial acetic acid results in substitution at these activated positions. researchgate.net The precise ratio of C-6 to C-8 substitution can depend on the specific electrophile and the reaction conditions used.

Preparation of Structurally Related Analogs for Comparative Studies

The synthesis of analogs of this compound with variations in the C-2 phenyl ring is crucial for structure-activity relationship (SAR) studies. A common and effective synthetic route involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with an appropriately substituted aromatic aldehyde, followed by cyclization. For the target 7-hydroxy analogs, the starting ketone is typically 2',4'-dihydroxyacetophenone (B118725).

Synthesis of Fluorinated Analogs (e.g., 2-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one)

The synthesis of the fluorinated analog, 2-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one, can be achieved through established methods for flavone synthesis. One common route begins with the Claisen-Schmidt condensation of 2',4'-dihydroxyacetophenone with 4-fluorobenzaldehyde (B137897) under basic conditions to form an intermediate chalcone (B49325), 1-(2,4-dihydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. nih.gov Subsequent oxidative cyclization of this chalcone, for instance using iodine in DMSO or other specialized reagents, yields the desired flavone. A related synthesis for 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one involves oxidative cyclization in alkaline methanol/H₂O₂. nih.gov

Incorporation of Different Halogen Substituents (Chlorine, Fluorine, Bromine)

The same general synthetic strategy can be applied to incorporate different halogens at the 4-position of the C-2 phenyl ring. By selecting the appropriate 4-halogenated benzaldehyde, a series of analogs can be produced. The synthesis of the parent chloro compound, 2-(4-chlorophenyl)-4H-chromen-4-one, proceeds via the cyclization of 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. nih.gov This methodology is directly adaptable for synthesizing the 7-hydroxy derivatives by starting with 2',4'-dihydroxyacetophenone.

Introduction of Methyl and Trifluoromethyl Derivatives

To introduce methyl or trifluoromethyl groups, the corresponding aldehydes—4-methylbenzaldehyde or 4-(trifluoromethyl)benzaldehyde—are used in the initial condensation step with 2',4'-dihydroxyacetophenone. The subsequent cyclization of the resulting chalcone affords the desired 2-(4-methylphenyl)-7-hydroxy-4H-chromen-4-one or 2-(4-(trifluoromethyl)phenyl)-7-hydroxy-4H-chromen-4-one. The use of trifluoromethyl-substituted precursors is a known strategy in the synthesis of related isoflavones. nih.gov

The following table summarizes the key starting materials for the synthesis of various C-2 phenyl-substituted analogs.

| Desired Analog Substituent at C-2 Phenyl Ring | Starting Aldehyde |

| 4-Fluoro | 4-Fluorobenzaldehyde |

| 4-Chloro | 4-Chlorobenzaldehyde (B46862) |

| 4-Bromo | 4-Bromobenzaldehyde |

| 4-Methyl | 4-Methylbenzaldehyde |

| 4-Trifluoromethyl | 4-(Trifluoromethyl)benzaldehyde |

Development of Triazole-Linked Chromen-2-one and Chromen-4-one Derivatives

The synthesis of hybrid molecules incorporating a chromenone core and a triazole ring has been an area of significant chemical investigation. frontiersin.org The 1,2,4-triazole (B32235) moiety, in particular, is a key structural motif in many compounds with a wide range of applications. tandfonline.com Synthetic strategies often leverage the reactivity of a precursor like 7-hydroxy-4-phenylchromen-2-one, which serves as a structural analog to the chromen-4-one target. These methods provide a blueprint for derivatizing the 7-hydroxy position of the chromen-4-one scaffold.

A common synthetic route begins with the alkylation of the 7-hydroxy group. For instance, 7-hydroxy-4-phenylchromen-2-one can be reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate (K2CO3) to yield an ethyl acetate (B1210297) derivative. tandfonline.com This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. The subsequent steps involve reacting this hydrazide with various reagents to construct the triazole ring system. sciepub.com

One effective method is the "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition, to form 1,2,3-triazoles. nih.govnih.gov Alternatively, 1,2,4-triazole derivatives can be synthesized from the hydrazide intermediate. tandfonline.comnih.gov For example, a series of 7-((4-(aryl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-ones were synthesized starting from the 7-hydroxy coumarin (B35378) analog. nih.gov This multi-step process demonstrates a versatile platform for linking triazole moieties to the chromenone backbone via an ether linkage at the C7 position. tandfonline.comnih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 7-((4-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | 62 | 106–108 |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Data not available in provided sources | |

| 7-((4-(4-Bromophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | 64 | 96–98 |

| 4-Phenyl-7-((4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one | 66 | 150–152 |

| 4-Phenyl-7-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one | 68 | 84–86 |

Synthesis of Flavonol Derivatives (e.g., 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one)

Flavonols, characterized by a hydroxyl group at the 3-position of the chromen-4-one ring, are a significant subclass of flavonoids. iucr.orggeorgiasouthern.edu The synthesis of these derivatives, such as 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one, is a well-established process in organic chemistry. iucr.orgwixsite.com

A primary method for synthesizing flavonols is the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a corresponding 2'-hydroxychalcone (B22705) precursor. nih.gov The synthesis of 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one typically starts with the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-chlorobenzaldehyde to form the chalcone intermediate, 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one. This chalcone is then subjected to oxidative cyclization using hydrogen peroxide in an alkaline medium, such as aqueous sodium hydroxide, to yield the final flavonol product. nih.govnih.gov

This synthetic route is versatile and has been applied to produce a variety of substituted flavonols. nih.gov The presence of the 3-hydroxy group is a key structural feature, and its introduction via the AFO reaction is a critical step in the synthesis of these important compounds. georgiasouthern.edunih.gov

| Parameter | Value |

|---|---|

| Yield | 83% |

| Melting Point | 155.5−155.8 °C |

| Purity | 99.2% |

Molecular Characterization and Structural Elucidation of 2 4 Chlorophenyl 7 Hydroxy 4h Chromen 4 One and Its Synthesized Analogs

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental for elucidating the molecular structure of newly synthesized compounds. Techniques such as NMR, FT-IR, UV-Vis, and HRMS offer complementary information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. nih.gov The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed insights into the electronic environment and connectivity of atoms.

For 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, the ¹H NMR spectrum exhibits characteristic signals for the protons on the chromenone core and the substituted phenyl ring. The proton at the C-3 position of the pyrone ring typically appears as a singlet. The protons on the A-ring (H-5, H-6, H-8) show a distinct splitting pattern influenced by the 7-hydroxy group. For instance, in related 7-hydroxy-coumarin derivatives, the H-5, H-6, and H-8 protons show characteristic doublet and singlet signals. mdpi.com The 7-OH proton itself typically appears as a singlet at a downfield chemical shift, around δ 10.5 ppm. rsc.org The protons of the 4-chlorophenyl B-ring appear as two sets of doublets, characteristic of a para-substituted aromatic system. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C-4) is typically observed at a significant downfield shift. The number and position of hydroxyl groups on the flavonoid skeleton influence the chemical shifts of the aromatic carbons. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for the this compound Skeleton Data is compiled and representative based on analysis of analogs like 2-(4-chlorophenyl)chromen-4-one and other 7-hydroxy-chromenone derivatives. mdpi.comnih.gov

| ¹H NMR | Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.7 | s | |

| H-5 | ~7.9 | d | |

| H-6 | ~6.9 | dd | |

| H-8 | ~6.8 | d | |

| H-2', H-6' | ~7.8 | d | |

| H-3', H-5' | ~7.5 | d | |

| 7-OH | ~10.6 | s | |

| ¹³C NMR | Position | Chemical Shift (δ, ppm) | |

| C-2 | ~163 | ||

| C-3 | ~108 | ||

| C-4 | ~176 | ||

| C-4a | ~115 | ||

| C-5 | ~127 | ||

| C-6 | ~114 | ||

| C-7 | ~162 | ||

| C-8 | ~102 | ||

| C-8a | ~157 | ||

| C-1' | ~130 | ||

| C-2', C-6' | ~129 | ||

| C-3', C-5' | ~129 | ||

| C-4' | ~137 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. semanticscholar.org The FT-IR spectrum of this compound shows characteristic absorption bands confirming its key structural features.

A broad absorption band in the region of 3200–3500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. semanticscholar.org The stretching vibration of the α,β-unsaturated ketone (C=O) in the pyrone ring is typically observed as a strong band around 1650 cm⁻¹. nih.govresearchgate.net Aromatic C=C stretching vibrations appear in the 1500–1610 cm⁻¹ range. The spectrum also includes bands corresponding to C-O (ether and phenol) stretching, typically between 1000 and 1300 cm⁻¹, and a band for the C-Cl bond. nih.govresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Phenolic -OH |

| ~1650 (strong) | C=O stretch | γ-pyrone carbonyl |

| ~1605, ~1510 | C=C stretch | Aromatic rings |

| ~1260 | C-O stretch | Aryl ether |

| ~700-800 | C-Cl stretch | Chloro-aromatic |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids. semanticscholar.org The UV-Vis spectrum of flavones typically displays two major absorption bands, referred to as Band I and Band II. nih.gov

Band I, appearing in the 310–385 nm range, is associated with the electronic transitions in the cinnamoyl system (B-ring and the C3-C2=C bond). nih.gov Band II, observed in the 250–290 nm range, corresponds to the benzoyl system (A-ring and the C=O group). nih.gov The exact positions of these absorption maxima (λ_max) are sensitive to the substitution pattern on the flavonoid skeleton. The presence of the 7-hydroxy group on the A-ring and the 4'-chloro group on the B-ring influences the electronic distribution and thus the λ_max values for this compound.

Table 3: Typical UV-Vis Absorption Bands for Flavones

| Band | Wavelength Range (nm) | Associated Structural Moiety |

| Band I | 310 - 385 | Cinnamoyl system (B-ring + C-ring) |

| Band II | 250 - 290 | Benzoyl system (A-ring + C=O) |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). acs.org This allows for the unambiguous determination of the molecular formula. For this compound (C₁₅H₉ClO₃), the expected exact mass can be calculated and compared with the experimental value.

The fragmentation pattern observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), provides further structural information. Flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation, which cleaves the C-ring, providing valuable information about the substitution patterns on the A- and B-rings.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Calculated Exact Mass [M-H]⁻ |

| C₁₅H₉ClO₃ | 273.0262 | 271.0116 |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods determine molecular connectivity, X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD) is the definitive method for elucidating the solid-state structure of a crystalline compound. Analysis of a suitable single crystal of this compound would yield precise geometric parameters.

While specific data for the title compound is not available, the crystal structure of the closely related analog, 2-(4-chlorophenyl)chromen-4-one, has been reported. nih.govresearchgate.net This analog crystallizes in a monoclinic system. nih.gov A key finding is that the 4-chlorophenyl ring is twisted relative to the plane of the chromenone skeleton by an angle of 11.54°. nih.govresearchgate.net This deviation from planarity is a common feature in flavones. The introduction of a 7-hydroxy group in the target molecule is expected to introduce intermolecular hydrogen bonding, which would significantly influence the crystal packing arrangement. nih.gov

Table 5: Crystallographic Data for the Analog 2-(4-chlorophenyl)chromen-4-one nih.gov

| Parameter | Value |

| Empirical formula | C₁₅H₉ClO₂ |

| Crystal system | Monoclinic |

| Space group | C2/c or P2₁/c |

| a (Å) | 22.1564 (16) |

| b (Å) | 3.8745 (2) |

| c (Å) | 26.7728 (18) |

| β (°) | 95.524 (6) |

| Volume (ų) | 2287.6 (3) |

| Z | 8 |

| Dihedral Angle | 11.54° (between chlorophenyl ring and chromenone skeleton) |

Analysis of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking, Halogen-π Interactions)

The supramolecular assembly of this compound and its analogs in the solid state is governed by a sophisticated network of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and halogen-π interactions, are crucial in determining the molecular conformation and crystal packing, which in turn influence the physicochemical properties of the compound.

π-π Stacking: Aromatic systems in flavonoid derivatives facilitate π-π stacking interactions, which are critical for stabilizing the crystal structure. nih.govmdpi.com These interactions occur between the electron-rich π-systems of the chromen-4-one skeleton and the chlorophenyl ring of adjacent molecules. In the crystal structure of the closely related 2-(4-chlorophenyl)chromen-4-one, the centroid-to-centroid distance between two parallel chromone (B188151) rings is 3.87 Å, indicating significant π-π stacking. nih.gov Similarly, for 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one, a π–π interaction between the pyranone ring and the chlorophenyl ring of a neighboring molecule has been reported with a distance of 3.688 (2) Å. iucr.org These stacking interactions often lead to the formation of columnar or layered arrangements in the crystal.

| Interaction Type | Participating Groups | Typical Distance (Å) | Reference Compound |

|---|---|---|---|

| π-π Stacking | Chromone Ring ↔ Chromone Ring | 3.87 | 2-(4-chlorophenyl)chromen-4-one nih.gov |

| π-π Stacking | Pyranone Ring ↔ Chlorophenyl Ring | 3.688 | 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one iucr.org |

| C-H···O Hydrogen Bond | C11-H11···O2 | 3.345 | 2-(4-chlorophenyl)chromen-4-one nih.gov |

| Halogen Interaction | Cl···Cl | 3.309 | 2-(4-chlorophenyl)chromen-4-one nih.gov |

Elucidation of Crystal Packing and Supramolecular Architecture

The cumulative effect of the intermolecular interactions described above dictates the crystal packing and the resulting supramolecular architecture. X-ray crystallographic studies of analogs of this compound provide significant insights into these arrangements.

In the crystal structure of 2-(4-chlorophenyl)chromen-4-one, molecules are interconnected to form dimers through weak Cl⋯Cl interactions. nih.gov These dimers are further organized into a herringbone-type pattern within the crystal lattice, a common packing motif for aromatic compounds. nih.gov The unit cell of this analog contains eight molecules, with adjacent chromone units arranged in parallel within a given column. nih.gov

For other derivatives like 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one, the crystal packing is characterized by layered structures. iucr.org These layers exhibit parallel displacement, which is a result of the interplay between π–π stacking and other weak interactions. iucr.org This layered arrangement creates a stable three-dimensional network. The specific orientation of the 4-chlorophenyl ring relative to the chromen-4-one skeleton is also a determining factor; in 2-(4-chlorophenyl)chromen-4-one, this ring is twisted at a slight angle of 11.54° relative to the chromen-4-one core, resulting in a nearly planar structure. nih.gov The combination of hydrogen-bonded chains, stacked aromatic cores, and directional halogen interactions results in a highly ordered and stable supramolecular assembly.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of synthesized flavonoids like this compound. scielo.br Silica (B1680970) gel-based techniques are particularly prevalent due to the moderately polar nature of these compounds. teledynelabs.com

Silica Gel Column Chromatography

Silica gel column chromatography is the standard method for purifying gram-scale quantities of synthetic flavonoids from reaction mixtures. longdom.org The stationary phase, silica gel, is a polar adsorbent. nacalaiusa.com The separation principle relies on the differential partitioning of the components of the mixture between the stationary phase and a non-polar or moderately polar mobile phase.

For flavonoids, common mobile phase systems consist of gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol. teledynelabs.com The choice of eluent is critical for achieving effective separation. For instance, the purification of 2-(4-chlorophenyl)chromen-4-one was successfully achieved using a silica gel column with a petroleum ether:ethyl acetate (2:3) mixture as the eluent. nih.gov More polar flavonoids, particularly those with multiple hydroxyl groups, may require more polar solvent systems, such as those containing methanol, to ensure elution from the column. teledynelabs.com The fractions collected from the column are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive technique used for monitoring the progress of a reaction, assessing the purity of a compound, and determining the optimal solvent system for column chromatography. kau.edu.saresearchgate.net

For the analysis of this compound and its analogs, the stationary phase is typically a TLC plate coated with silica gel (SiO2), often containing a fluorescent indicator (F254). nih.govui.ac.id A small amount of the sample is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase. kau.edu.sa The separation occurs as the mobile phase ascends the plate via capillary action. kau.edu.sa

The choice of the mobile phase (eluent) determines the retention factor (Rf) value of the compound, which is a key identification characteristic. srce.hr For flavonoids, various solvent systems have been proven effective. ui.ac.id For example, the course of reactions involving 7-hydroxyflavanone (B191499) has been monitored using hexane:ethyl acetate (7:3) as the developing system. nih.gov The related compound 2-(4-chlorophenyl)chromen-4-one exhibited an Rf value of 0.6 when using a petroleum ether:ethyl acetate (2:3) system. nih.gov After development, the separated spots are visualized, commonly under UV light (at 254 nm or 366 nm), where flavonoids often appear as dark spots or fluorescent zones. srce.hrresearchgate.net

| Technique | Stationary Phase | Mobile Phase / Eluent | Compound / Class | Details |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether:Ethyl Acetate (2:3) | 2-(4-chlorophenyl)chromen-4-one | Used for purification. nih.gov |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Non-polar methoxyflavones | General purification strategy. teledynelabs.com |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol Gradient | Flavonoid compounds | Alternative purification strategy. teledynelabs.com |

| Thin Layer Chromatography (TLC) | Silica Gel | Petroleum Ether:Ethyl Acetate (2:3) | 2-(4-chlorophenyl)chromen-4-one | Rf = 0.6. nih.gov |

| Thin Layer Chromatography (TLC) | Silica Gel (SiO2) | Hexane:Ethyl Acetate (7:3) | 7-Hydroxyflavanone metabolites | Used for reaction monitoring. nih.gov |

| Thin Layer Chromatography (TLC) | Silica Gel G | Ethyl Acetate:Formic Acid:Water (8:1:1) | General Flavonoids (e.g., Rutin) | Used for identification in extracts. kau.edu.sa |

In Vitro Biological Activity Profiling of 2 4 Chlorophenyl 7 Hydroxy 4h Chromen 4 One and Its Derivatives

Anticancer and Anti-Proliferative Activities

Derivatives of the 4H-chromen-4-one scaffold have demonstrated significant potential as anticancer agents in various preclinical studies. researchgate.net Research has focused on evaluating their ability to induce cell death, halt proliferation, and interfere with key cellular processes in cancer progression.

The cytotoxic potential of 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one derivatives has been assessed against a panel of human cancer cell lines using methods like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.govtandfonline.comsemanticscholar.org This assay measures the metabolic activity of cells, which corresponds to their viability.

In one study, a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties were synthesized and evaluated. nih.gov Among these, the compound 7-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (referred to as compound 4d in the study) displayed notable cytotoxic activity. nih.govnih.gov It was particularly effective against the AGS human gastric adenocarcinoma cell line, with a half-maximal inhibitory concentration (IC₅₀) of 2.63 µM. tandfonline.comnih.gov The compound also showed activity against other cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). nih.gov Generally, many of the synthesized 1,2,4-triazole derivatives showed more potent antitumor activity than the reference drug, 5-fluorouracil. tandfonline.comnih.gov

Other studies have also reported the cytotoxic effects of various chromone (B188151) derivatives against cell lines such as MCF-7 (breast cancer), MOLT-4 (leukemia), and HL-60 (leukemia). nih.gov

Table 1: Cytotoxic Activity of 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one

| Cancer Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| AGS | Gastric Adenocarcinoma | 2.63 ± 0.17 |

| MGC-803 | Gastric Cancer | 3.05 ± 0.29 |

| HCT-116 | Colon Carcinoma | 11.57 ± 0.53 |

| HeLa | Cervical Carcinoma | 13.62 ± 0.86 |

The anti-proliferative effects of certain 4-aryl-4H-chromene derivatives are linked to their ability to interfere with the cellular cytoskeleton. researchgate.net Specifically, research has shown that these compounds can act as potent inhibitors of tubulin polymerization. researchgate.netmdpi.com Tubulin is a critical protein that assembles into microtubules, which are essential for cell division, structure, and transport. By inhibiting its polymerization, these chromene derivatives disrupt the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during cell division, thereby halting cell proliferation. researchgate.net

A primary mechanism through which these chromone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have identified several hallmarks of apoptosis in cancer cells following treatment with these compounds. researchgate.netnih.gov

For instance, the derivative 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene has been shown to induce nuclear fragmentation and the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov PARP is a protein involved in DNA repair, and its cleavage by caspases is a key indicator of apoptosis. The induction of apoptosis has been observed across multiple human cell lines, including Jurkat (T-cell leukemia) and T47D (breast cancer). nih.gov Similarly, flow cytometry analysis confirmed that 7-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one induces apoptosis in AGS cells. nih.gov

In addition to inducing apoptosis, derivatives of this compound can interfere with the normal progression of the cell cycle. nih.govnih.gov Flow cytometry analyses have demonstrated that potent derivatives can cause cancer cells to accumulate in the G2/M phase of the cell cycle. tandfonline.comnih.govnih.gov The G2 phase is the final stage of interphase, where the cell prepares for mitosis (M phase). An arrest at this checkpoint prevents cells from entering mitosis, ultimately inhibiting cell division and proliferation. nih.gov This G2/M arrest is often a precursor to the induction of apoptosis. researchgate.net

Enzyme Inhibition Potentials

The chromone core structure is a versatile scaffold for developing inhibitors of various enzymes. Research has extended to exploring its potential in targeting enzymes relevant to neurodegenerative diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.govsketchy.com

In vitro studies using a modified Ellman's method have been conducted to assess the anti-cholinesterase activity of 4H-chromenone derivatives. nih.gov A study on amino-7,8-dihydro-4H-chromenone derivatives revealed potent inhibitory activity, particularly against BChE. nih.gov One derivative, identified as compound 4k in the study, demonstrated an IC₅₀ value of 0.65 µM against BChE, which was comparable to the standard drug donepezil. nih.gov Kinetic studies further revealed that this compound acts as a competitive inhibitor of BChE. nih.gov

Table 2: Butyrylcholinesterase (BChE) Inhibition by a Lead 4H-Chromenone Derivative (Compound 4k)

| Enzyme | Inhibitor | IC₅₀ (µM) | Type of Inhibition | Kᵢ (µM) |

|---|---|---|---|---|

| Butyrylcholinesterase (BChE) | Compound 4k | 0.65 ± 0.13 | Competitive | 0.55 |

Alpha-Glucosidase and Tyrosinase Inhibition

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial blood glucose levels. frontiersin.org Synthetic derivatives of the 2-phenyl-4H-chromen-4-one scaffold have been investigated for their potential to inhibit this enzyme. For instance, the compound 2-(benzo[d] nih.govtandfonline.comdioxol-5-yl)-4H-chromen-4-one (BDC) demonstrated a dose-dependent inhibition of α-glucosidase, with a maximum inhibition of 99.3% at a concentration of 27.6 µM. nih.gov This inhibitory activity was found to be significantly more potent than the standard drug, acarbose. nih.gov Kinetic analysis revealed that BDC acts as a non-competitive inhibitor of α-glucosidase. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis; its overactivity can lead to hyperpigmentation disorders. jetir.orgnorthumbria.ac.uk Consequently, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries. jetir.org Flavonoids and related chromone derivatives have been identified as effective tyrosinase inhibitors, often acting through the chelation of copper ions in the enzyme's active site. jetir.orgnorthumbria.ac.uk

The inhibitory potential is highly dependent on the substitution pattern on the 2-phenyl-4H-chromen-4-one core. The presence and position of hydroxyl groups on the phenyl ring are particularly significant for inhibitory efficacy. mdpi.com For example, a derivative featuring a 2,4-dihydroxyphenyl group (resorcinol moiety) exhibited potent tyrosinase inhibition with an IC50 value of 0.2 ± 0.01 μM, which was 55 times more potent than the standard inhibitor, kojic acid. mdpi.com Kinetic studies indicate that such compounds often act as competitive inhibitors for both the monophenolase and diphenolase activities of tyrosinase. mdpi.com In silico studies suggest that a hydroxyl group at the C-7 position of the chromane (B1220400) scaffold is a significant contributor to tyrosinase inhibitory activity. jetir.org

Casein Kinase 2 (CK2) Inhibitory Activity

Casein Kinase 2 (CK2) is a serine/threonine protein kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. researchgate.netmedchemexpress.com Its dysregulation has been implicated in various diseases, making it an attractive target for therapeutic intervention. nih.govnih.gov Flavonoid compounds, which share the 2-phenyl-4H-chromen-4-one backbone, have been evaluated as potential CK2 inhibitors. nih.gov

A study focusing on flavonoid derivatives identified 2-(4-hydroxyphenyl)-4H-chromen-4-one, a compound structurally similar to the subject of this article, as a potent CK2 inhibitor with an IC50 value of 0.33 ± 0.048 μM. nih.gov Another derivative, 2-(4'-hydroxynaphthyl)chromen-4-one, also showed significant inhibitory activity with an IC50 of 0.45 ± 0.059 μM. nih.gov Furthermore, a broader virtual screening of a combinatorial library of 4H-4-chromenones led to the identification of other derivatives with inhibitory activity against CK2, such as 3-(4-chloro-3,5-dimethylphenoxy)-7-(4-methoxyphenylcarbonyloxy)-4-oxo-4H-chromene (IC50 = 18.8 μM). researchgate.net

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(4-hydroxyphenyl)-4H-chromen-4-one | 0.33 ± 0.048 | nih.gov |

| 2-(4'-hydroxynaphthyl)chromen-4-one | 0.45 ± 0.059 | nih.gov |

| 3-(4-chloro-3,5-dimethylphenoxy)-7-(4-methoxyphenylcarbonyloxy)-4-oxo-4H-chromene | 18.8 | researchgate.net |

β-Secretase (BACE1) Inhibition Studies

β-Secretase (BACE1) is an aspartic protease that plays a critical role in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govresearchgate.net Inhibition of BACE1 is therefore a primary therapeutic target for slowing the progression of this neurodegenerative disorder. nih.govrsc.org

Research into BACE1 inhibitors has explored a wide range of chemical structures. nih.gov Within the broader class of compounds related to the 2-phenyl-4H-chromen-4-one scaffold, derivatives containing a 4-chlorophenyl group have been noted for their biological activity. Specifically, a variant of 2'-aminochalcone bearing a 4-chlorophenyl group demonstrated the highest inhibition of Aβ fibril formation (52%), alongside moderate enzyme inhibition. nih.gov This suggests that the chlorophenyl moiety can contribute to the anti-amyloidogenic activity sought in BACE1-targeted drug discovery. nih.gov

Modulation of Cyclooxygenase and Lipoxygenase Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov These lipid mediators are deeply involved in inflammation and other physiological and pathological processes. nih.govmdpi.com The isoform COX-2 is particularly relevant as it is primarily involved in inflammation and cancer. nih.gov

Derivatives of 2-phenyl-4H-chromen-4-one have been designed and synthesized as selective COX-2 inhibitors. nih.gov In one such study, a series of derivatives featuring a methylsulfonyl group on the phenyl ring were evaluated. The compound 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one emerged as a potent and selective COX-2 inhibitor, with an IC50 value of 0.07 μM and a selectivity index (SI) of 287.1, comparable to the reference drug celecoxib (B62257) (COX-2 IC50 = 0.06 μM; SI = 405). nih.gov Molecular docking studies indicated that the chromene moiety serves as a suitable template for designing new COX-2 inhibitors. nih.gov Other studies have shown that 2-phenyl-4H-chromen-4-one derivatives can decrease the expression of COX-2 protein in lipopolysaccharide (LPS)-stimulated inflammatory models. tandfonline.com

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 0.07 | 287.1 | nih.gov |

| Celecoxib (Reference) | 0.06 | 405 | nih.gov |

Antioxidant and Anti-Inflammatory Effects

Free Radical Scavenging Capacity Evaluation

Phenolic compounds, including those with a 4H-chromen-4-one core, are well-regarded for their antioxidant properties and ability to scavenge free radicals. scienceopen.com The antioxidant potential of these molecules is often evaluated using in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. biointerfaceresearch.com

Studies on various 4H-chromene derivatives have demonstrated their capacity as effective radical scavengers. nih.gov For example, certain 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate derivatives were identified as potent radical scavengers, with EC50 values in the range of 0.144–0.943 mM. nih.gov The ability to scavenge free radicals is a key mechanism underlying the broader biological activities of these compounds. researchgate.net Research has shown that various 2-phenyl-4H-chromen-4-one derivatives possess notable radical scavenging properties in addition to other bioactivities. researchgate.net

Inhibition of Inflammatory Mediators and Pathways

The 2-phenyl-4H-chromen-4-one scaffold is a foundational structure for many compounds with significant anti-inflammatory properties. nih.gov Derivatives of this structure have been shown to effectively suppress the production of key pro-inflammatory mediators. researchgate.net

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation, various 2-phenyl-4H-chromen-4-one and 2-(2-phenylethyl)-4H-chromen-4-one derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO). nih.govtandfonline.comnih.gov This inhibition is often dose-dependent. nih.gov

Beyond NO, these compounds also suppress other critical inflammatory molecules. For instance, certain derivatives can significantly decrease the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govtandfonline.comresearchgate.net The mechanism for these anti-inflammatory effects often involves the modulation of key signaling pathways. Research indicates that these compounds can inhibit the TLR4/MAPK signaling pathway, which is activated by LPS. nih.govtandfonline.comresearchgate.net By interfering with this pathway, the derivatives can downregulate the expression of downstream targets like inducible nitric oxide synthase (iNOS) and COX-2. nih.govtandfonline.com Furthermore, some 2-(2-phenylethyl)-4H-chromen-4-one derivatives have been shown to inhibit the activation of NF-κB, a crucial transcription factor in the inflammatory response. nih.gov

In Vitro Anti-inflammatory Assays (e.g., Heat-induced Hemolysis)

The in vitro anti-inflammatory potential of flavonoids and related compounds can be assessed through various methods, including the heat-induced hemolysis assay. This technique evaluates the ability of a compound to stabilize red blood cell (RBC) membranes against damage caused by heat, a process analogous to the protein denaturation that occurs during inflammation. ijpsjournal.comglobalresearchonline.net The stabilization of the RBC membrane is indicative of anti-inflammatory activity. globalresearchonline.net The procedure involves incubating a suspension of red blood cells with the test compound at an elevated temperature (e.g., 56°C) and then measuring the amount of hemoglobin released into the supernatant via spectrophotometry. globalresearchonline.net A reduction in hemolysis compared to a control group suggests that the compound can protect the cell membrane, a key aspect of anti-inflammatory action. ijpsjournal.com

While the heat-induced hemolysis assay is a recognized method for screening anti-inflammatory agents, specific data on the activity of this compound within this assay are not available in the reviewed scientific literature. However, studies on the parent compound, 7-hydroxyflavone (B191518), have provided insights into its anti-inflammatory properties through other in vitro models. Research has shown that 7-hydroxyflavone can dose-dependently reduce the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumour necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-activated RAW264.7 cells. nih.gov This suggests that the 7-hydroxyflavone scaffold possesses the potential to inhibit key inflammatory pathways. nih.gov Conversely, some structure-activity relationship studies on flavonoids suggest that the presence of a hydroxyl (-OH) group at the C-7 position may be associated with lower in vitro anti-inflammatory activity compared to hydroxylation at other positions, such as C-5. researchgate.net

Antimicrobial Activities

The chromen-4-one scaffold is a core structure in many natural and synthetic compounds that have been investigated for a wide range of biological activities, including antimicrobial effects. The introduction of various substituents onto this core structure can significantly modulate its activity against pathogenic bacteria and fungi.

Inhibition of Bacterial Strains and Fungi

Derivatives of the chromen-4-one and the related coumarin (B35378) nucleus have demonstrated significant potential as antimicrobial agents. mdpi.commetfop.edu.in For instance, synthetic derivatives of 7-hydroxy-4-methyl coumarin and (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have shown notable activity against various bacterial and fungal strains. mdpi.commetfop.edu.in

Interestingly, a study on the isolated parent compound, 7-hydroxyflavone, reported that it exhibited no antimicrobial activity when tested against a panel of three Gram-positive and two Gram-negative bacterial strains. tandfonline.comnih.gov This suggests that the basic 7-hydroxyflavone structure itself may be inactive and that substitutions, such as the 4-chlorophenyl group at the C-2 position, are crucial for conferring antimicrobial properties.

Indeed, the presence of a chlorophenyl group on a chromene or chromen-one ring has been associated with potent antimicrobial effects in several studies. A series of chromene-based azo chromophores, including compounds with a 4-chlorophenyl moiety, showed significant activity against both bacteria and fungi. nih.gov Similarly, a study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated strong inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus fumigatus, Candida albicans). mdpi.com These findings underscore the potential importance of the chlorophenyl substituent for the antimicrobial profile of this class of compounds.

The table below summarizes the observed antimicrobial activities of various compounds related to this compound.

| Compound/Derivative Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| 7-hydroxyflavone | Gram-positive and Gram-negative bacteria | No antimicrobial activity observed. | tandfonline.comnih.gov |

| Derivatives of 7-hydroxy-4-methyl coumarin | Bacteria and Fungi | All tested compounds exhibited significant antimicrobial activity. | metfop.edu.in |

| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | S. aureus, B. subtilis, S. epidermtitis (Gram+), E. cloaca, E. coli, S. typhimurium (Gram-), A. fumigates, A. flavus, C. albicans (Fungi) | Displayed strong activity against the tested bacteria and fungi. | mdpi.com |

| Chromene and chromene-based azo chromophores (some with chlorophenyl groups) | Gram-positive bacteria, Gram-negative bacteria, and Fungi | All designed compounds showed significant potent antimicrobial activities. | nih.gov |

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a critical parameter for evaluating the potency of potential new antimicrobial drugs.

While specific MIC values for this compound are not documented in the available literature, data from related compounds provide a useful benchmark for the potential activity of this structural class. For instance, certain chromene derivatives containing a chlorophenyl group have demonstrated highly potent activity, with MIC values reported to be as low as 0.007 to 3.9 µg/mL against various human pathogens. nih.gov

In another study, new Schiff base derivatives of 7-hydroxy-4-methylcoumarin were tested against both Gram-positive and Gram-negative bacteria, showing MICs that ranged from 31 to 300 µg/mL. orientjchem.org The variation in MIC values highlights the significant impact that different structural modifications can have on antimicrobial potency. Structure-activity relationship (SAR) studies of flavonoids have revealed that features such as 5,7-dihydroxylation on the A ring and 4'-hydroxylation on the B ring are often important for strong anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. nih.gov

The table below presents MIC values for several compounds structurally related to this compound.

| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Potent chromene-based azo chromophores | Various human pathogens | 0.007 - 3.9 | nih.gov |

| Schiff base derivative of 7-hydroxy-4-methylcoumarin (Compound 7) | Escherichia coli | 31 | orientjchem.org |

| Schiff base derivative of 7-hydroxy-4-methylcoumarin (Compound 6) | Staphylococcus aureus | 40 | orientjchem.org |

| Schiff base derivative of 7-hydroxy-4-methylcoumarin (Compound 7) | Micrococcus luteus | 40 | orientjchem.org |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Listeria monocytogenes | 15 | mdpi.com |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Escherichia coli | 25 | mdpi.com |

Structure Activity Relationship Sar Studies for 2 4 Chlorophenyl 7 Hydroxy 4h Chromen 4 One and Its Analogs

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of the flavone (B191248) scaffold is highly sensitive to the nature and placement of various functional groups on its core structure. Analysis of these substitutions provides a roadmap for optimizing desired therapeutic effects, from enzyme inhibition to antioxidant and metabolic properties.

Electron-withdrawing groups (EWGs), such as chlorine and fluorine, play a significant role in modulating the biological activity of flavone derivatives. The presence of a chlorine atom on the C-2 phenyl ring, as in the title compound, can influence enzyme inhibitory activity. For instance, in studies on related heterocyclic scaffolds, the introduction of an EWG like chlorine or fluorine has been shown to enhance inhibitory effects against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. More electronegative groups were associated with a greater increase in potency.

Beyond AChE inhibition, these groups affect other biological targets. Research on N-benzyl derivatives of 6-amino flavones demonstrated that EWGs like chlorine and bromine on an associated aniline (B41778) ring enhanced anticancer activity against A549 lung cancer cells. researchgate.net Similarly, for the inhibition of casein kinase 2 (CK-2), the presence of bromine and chlorine atoms at positions C-6 and C-8 of the flavone A-ring was found to be beneficial. nih.gov However, the effect is not universal; in the case of microbial tyramine (B21549) oxidase inhibition, EWGs on the aryl ring of cyclopropylamine (B47189) inhibitors decreased potency. This highlights that the influence of such substituents is highly dependent on the specific protein target and its active site environment.

Table 1: Influence of Electron-Withdrawing Groups on Various Biological Activities

| Compound Class | Substituent | Position | Biological Activity | Observed Effect |

| Isoindoline-1,3-dione Derivatives | Chlorine, Fluorine | Phenyl Ring | AChE Inhibition | Enhanced Potency |

| Flavones | Bromine, Chlorine | C-6, C-8 | CK-2 Inhibition | Beneficial for Activity |

| 6-Amino Flavone Derivatives | Chlorine, Bromine | Aniline Ring | Anticancer (A549 cells) | Enhanced Activity |

| Arylcyclopropylamines | Electron-Withdrawing Groups | Aryl Ring | Tyramine Oxidase Inhibition | Decreased Potency |

The substitution at the C-7 position of the flavone A-ring is a critical determinant of both antioxidant potential and metabolic fate. A free hydroxyl group at C-7, as seen in 7-hydroxyflavone (B191518), contributes significantly to antioxidant activity. One study determined the antioxidant IC50 value of 7-hydroxyflavone to be 5.5486 ± 0.81 µg/mL, showcasing its capacity for free radical scavenging. nih.govresearchgate.net The protective mechanism of 7-hydroxyflavone against oxidative stress has been linked to the activation of the ERK/Nrf2/HO-1 pathway. nih.gov

However, this free hydroxyl group also presents a liability for metabolic breakdown. Studies comparing 7-hydroxyflavone (7-HF) with its methylated counterpart, 7-methoxyflavone (B191842) (7-MF), reveal a dramatic difference in metabolic stability. 7-HF is subject to rapid metabolism, primarily through sulfation and glucuronidation. mdpi.com In contrast, 7-MF shows remarkable metabolic stability, which leads to superior membrane-penetrating properties and vastly improved bioavailability. mdpi.com This methylation strategy, while enhancing stability, can alter the specific biological activities. For instance, in certain cancer cell lines, 7-methoxyflavone was found to be a more potent growth inhibitor than its hydroxyl analog. mdpi.com Furthermore, some studies indicate that both a 5-hydroxyl and a 7-methoxy group are necessary for specific activities like inducing skeletal muscle hypertrophy, an effect not observed with 7-hydroxyflavone. nih.gov

Table 2: Comparison of C-7 Hydroxyl and Methoxy Flavone Analogs

| Compound | Property | Finding | Source |

| 7-Hydroxyflavone | Antioxidant Activity | IC50 = 5.5486 ± 0.81 µg/mL | nih.govresearchgate.net |

| 7-Hydroxyflavone | Metabolic Stability | Rapidly metabolized via conjugation | mdpi.com |

| 7-Methoxyflavone | Metabolic Stability | Shows remarkable stability | mdpi.com |

| 7-Methoxyflavone | Anticancer Activity | More potent than 7-hydroxyflavone in some cell lines | mdpi.com |

The position of halogen substituents on the flavone A-ring can lead to profoundly different biological effects, underscoring the importance of positional isomerism in drug design. Structure-activity relationship studies for casein kinase 2 (CK-2) inhibition found that placing halogen atoms like bromine and chlorine specifically at positions C-6 and C-8 is beneficial for activity. nih.gov

Conversely, for other targets, these positions can be detrimental. In a study of chromen-4-one derivatives screened for anti-Trypanosoma brucei activity, compounds bearing a halogen (fluorine, chlorine, or bromine) at the C-6 position did not significantly inhibit parasite growth. This suggests that this position may be sterically or electronically unfavorable for binding to the relevant target in the parasite. The anticancer activity of halogenated flavonols against colorectal carcinoma cells was also found to be position-dependent, with the antiproliferative activity increasing as the substituent on the B-ring moved from fluorine to chlorine and then to bromine. scribd.com

The planarity of the flavone system, which is influenced by the C-2 phenyl ring, is also important. The double bond between C-2 and C-3 extends the π-conjugation of the molecule. Crystal structure analysis of 2-(4-chlorophenyl)chromen-4-one shows that the 4-chlorophenyl ring is twisted at a slight angle of 11.54° relative to the chromen-4-one skeleton, indicating a nearly planar structure. This planarity allows the B-ring to engage in favorable van der Waals interactions with hydrophobic residues in enzyme binding sites. The importance of the C-2 position is further highlighted by the observation that moving the phenyl ring to the C-3 position, as in isoflavones, can lead to a loss of activity for certain targets. nih.gov

Analysis of Conformational Features and Their Biological Relevance

Computational studies have shown that a fully planar conformation is often a first-order saddle point on the potential energy surface, meaning it is not the most stable state. mdpi.com The lowest-energy conformations typically involve a slight twist of the phenyl ring, as confirmed by the 11.54° dihedral angle observed in the crystal structure of 2-(4-chlorophenyl)chromen-4-one. This specific orientation affects how the molecule fits into a binding pocket and aligns with key amino acid residues. A relatively low rotational barrier allows the molecule to adapt its conformation to the specific topology of a target's active site, which can be crucial for achieving high-affinity binding. This conformational flexibility, balanced with a largely planar structure, is a key feature governing the biological relevance of this class of compounds.

Design Principles for Optimizing Potency and Selectivity Based on SAR Findings

The collective SAR findings provide several key principles for the rational design of flavone-based analogs with optimized potency and selectivity. A multi-parameter optimization approach is essential, as modifications often involve trade-offs between desired properties.

Modulation of Metabolic Stability: To enhance bioavailability and metabolic stability, methylation of free hydroxyl groups, particularly at C-7, is a highly effective strategy. This blocks the primary sites of phase II conjugation. However, this must be balanced against potential changes in target affinity or mechanism of action. mdpi.com

Target-Specific Halogenation: The targeted placement of halogens can significantly enhance potency. For kinase inhibition, substitution at C-6 and C-8 of the A-ring appears favorable. nih.gov The choice of halogen (F, Cl, or Br) can also be used to fine-tune activity, with heavier halogens sometimes conferring greater potency. scribd.com

Optimization of the C-2 Phenyl Ring: The B-ring is a key interaction domain. Introducing substituents that can form specific hydrogen bonds or occupy hydrophobic sub-pockets within a target active site (e.g., the methylsulfonyl group for COX-2) is a valid strategy to improve both potency and selectivity.

Leveraging Conformational Properties: Maintaining the near-planar flavone core is generally important for activity. Design strategies should avoid bulky substituents that would force a large, energetically unfavorable twist of the C-2 phenyl ring, unless a specific non-planar conformation is desired for a particular target.

By integrating these principles, medicinal chemists can strategically modify the 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one scaffold to develop new chemical entities with improved therapeutic profiles, tailored for specific biological targets while possessing favorable pharmacokinetic properties.

Computational Chemistry and in Silico Investigations of 2 4 Chlorophenyl 7 Hydroxy 4h Chromen 4 One and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the molecular properties of organic compounds due to its balance of accuracy and computational efficiency. DFT methods are used to determine optimized geometries, vibrational frequencies, electronic properties, and reactivity parameters, providing a theoretical framework that complements experimental findings. mdpi.comnih.gov Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.net

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process determines the most stable arrangement of atoms and calculates the corresponding bond lengths and bond angles.

Theoretical calculations for the analogue 2-(4-fluorophenyl)-4H-chromen-4-one , performed at the B3LYP/6-31G(d,p) level, show excellent agreement with experimental data for similar flavonoid structures. researchgate.net The chromen-4-one core is largely planar, while the substituted phenyl ring is typically twisted at a slight angle relative to this plane. nih.gov For instance, in the crystal structure of 2-(4-chlorophenyl)chromen-4-one, the 4-chlorophenyl ring is twisted by 11.54° with respect to the chromen-4-one skeleton. nih.gov

The optimized structure allows for a detailed analysis of its geometric parameters. Key bond lengths, such as those for the carbonyl group (C=O), the C-O-C ether linkage, and bonds within the aromatic rings, are established. These theoretical values can be compared with experimental X-ray diffraction data of analogous compounds to validate the computational method. ekb.eg Deviations between theoretical (gas-phase) and experimental (solid-state) values are expected due to intermolecular interactions in the crystal lattice. ekb.eg

Below are selected theoretically calculated geometric parameters for the closely related analogue, 2-(4-fluorophenyl)-4H-chromen-4-one . researchgate.net

| Bond | Calculated Bond Length (Å) |

|---|---|

| C10=O20 (Carbonyl) | 1.2307 |

| C7-O23 (Ether) | 1.3649 |

| C13-O23 (Ether) | 1.3734 |

| C20-F26 | 1.3462 |

| C3-C4 (Aromatic) | 1.4060 |

| C14-C16 (Aromatic) | 1.3868 |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculations yield harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, rocking, etc.). nih.gov These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

For 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, the vibrational spectrum would be characterized by several key modes:

O-H Stretching: A prominent band corresponding to the stretching of the hydroxyl group at the C7 position.

C=O Stretching: A strong absorption band, typically in the 1650-1700 cm⁻¹ range, associated with the carbonyl group of the chromen-4-one ring. researchgate.net

C-O-C Stretching: Vibrations related to the ether linkage within the heterocyclic ring.

Aromatic C=C and C-H Vibrations: Multiple bands corresponding to the stretching and bending modes of the aromatic rings.

C-Cl Stretching: A characteristic vibration for the chloro-substituted phenyl ring.

A complete assignment of vibrational modes can be achieved with the help of Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual atomic motions to each normal mode. researchgate.net